Methyl 3-[(chlorocarbonyl)oxy]benzoate
Description
Methyl 3-[(chlorocarbonyl)oxy]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with a chlorocarbonyloxy (–O–CO–Cl) moiety. This compound belongs to the class of acid halides, which are highly reactive intermediates in organic synthesis. The chlorocarbonyloxy group confers electrophilic reactivity, making it a candidate for nucleophilic acyl substitution reactions, particularly in peptide coupling or prodrug activation.
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
InChI Key |
ODWYTEUMGMKEDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodological Variations
Direct Chlorination of Methyl 3-Hydroxybenzoate
The most widely reported method involves the reaction of methyl 3-hydroxybenzoate with chlorinating agents such as phosgene (COCl₂) or thionyl chloride (SOCl₂) .
Phosgene-Mediated Chlorination
Methyl 3-hydroxybenzoate reacts with phosgene under anhydrous conditions to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of phosgene, displacing chloride and forming the chlorocarbonyloxy moiety.
- Dissolve methyl 3-hydroxybenzoate in an inert solvent (e.g., toluene or dichloromethane).
- Add phosgene gas or a solution in toluene dropwise at 0–5°C.
- Stir the mixture at 25–40°C for 4–6 hours.
- Purify the product via vacuum distillation or recrystallization.
Key Advantages :
Safety Considerations :
Thionyl Chloride as a Chlorinating Agent
Thionyl chloride offers a safer alternative to phosgene, particularly in laboratory-scale syntheses. The reaction typically employs dimethylformamide (DMF) as a catalyst to generate the reactive imidazolide intermediate, which facilitates chloride displacement.
- Combine methyl 3-hydroxybenzoate (1.0 equiv) with thionyl chloride (1.2 equiv) in toluene.
- Add catalytic DMF (0.1 equiv) and reflux at 75°C for 2 hours.
- Remove excess thionyl chloride and solvent under reduced pressure.
- Isolate the product via column chromatography (hexane/ethyl acetate).
Optimization Notes :
Alternative Routes: Acyl Chloride Intermediate
In a two-step approach, 3-hydroxybenzoic acid is first converted to its acyl chloride, followed by esterification with methanol.
Step 1: Synthesis of 3-Hydroxybenzoyl Chloride
React 3-hydroxybenzoic acid with thionyl chloride or oxalyl chloride in dichloromethane. For example:
- Suspend 3-hydroxybenzoic acid in dichloromethane.
- Add oxalyl chloride (1.5 equiv) and DMF (0.05 equiv).
- Stir at 25°C for 3 hours, then evaporate to dryness.
Step 2: Esterification with Methanol
- Dissolve 3-hydroxybenzoyl chloride in methanol.
- Add triethylamine (1.1 equiv) to scavenge HCl.
- Stir for 1 hour, then concentrate and purify.
Yield Considerations :
Comparative Analysis of Methodologies
Key Observations :
Critical Process Parameters
Solvent Selection
Catalysts and Additives
Industrial-Scale Optimization
Large-scale production often employs continuous flow reactors to mitigate phosgene handling risks. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorocarbonylbenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates such as amides or esters.
Hydrolysis: The primary products are 3-chlorocarbonylbenzoic acid and methanol.
Reduction: The major product is 3-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 3-[(chlorocarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0)
- Structure : Differs by lacking the oxygen bridge between the chlorocarbonyl group and the benzene ring (direct –CO–Cl substitution at the 3-position).
- Applications : Used as a proteomics research reagent for modifying biomolecules .
Methyl 4-(chlorocarbonyl)benzoate (CAS 7377-26-6)
- Structure : Para-substituted chlorocarbonyl benzoate.
- Purity/Stability : Reported as a white-to-green crystalline powder with a minimum GC purity, indicating stability under standard storage conditions .
- Reactivity : Positional isomerism may alter electronic effects (e.g., resonance stabilization), influencing reaction rates in syntheses.
Tert-butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)benzoate
- Structure : Combines a chlorocarbonyloxy-methyl group with a phosphoryloxy substituent and a tert-butyl ester.
- Synthesis : Synthesized via phosphorylation and chlorocarbonylation in THF with DIPEA, achieving high yields (66–98%) .
- Applications : Part of a prodrug platform designed to enhance water solubility for oral drug delivery. The tert-butyl and phosphoryl groups improve stability and modulate hydrolysis rates .
Functional Group Variants
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
- Structure : Features a 3-chloropropoxy substituent instead of chlorocarbonyloxy.
- Crystallography : Exhibits C–H⋯O interactions in its crystal lattice, suggesting solid-state stability .
- Reactivity : The ether linkage reduces electrophilicity compared to chlorocarbonyloxy derivatives, limiting utility in acylations.
Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5)
- Structure: Substituted with an amino-chlorophenoxy group.
Comparative Data Table
Key Findings from Research
- Reactivity : Chlorocarbonyloxy derivatives exhibit higher electrophilicity than their chlorocarbonyl or alkoxy counterparts, enabling efficient nucleophilic substitutions.
- Prodrug Potential: Tert-butyl analogs demonstrate that steric bulk (e.g., tert-butyl esters) and phosphoryl groups significantly enhance solubility and modulate hydrolysis, critical for oral drug delivery .
- Positional Effects : Para-substituted chlorocarbonyl benzoates (e.g., Methyl 4-(chlorocarbonyl)benzoate) may offer better crystallinity and stability compared to ortho or meta isomers .
Biological Activity
Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as methyl 3-(chlorocarbonyl)benzoate or methyl isophthaloyl chloride, is a compound with significant biological activity and potential applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₇ClO₃
- Molecular Weight : 198.60 g/mol
- CAS Number : 3441-03-0
- Synonyms : Methyl 3-(chloroformyl)benzoate, 3-Chlorocarbonylbenzoic acid methyl ester
This compound functions primarily as an electrophilic reagent due to the presence of the chlorocarbonyl group. This characteristic allows it to participate in nucleophilic substitution reactions with various biological nucleophiles, including amino acids and proteins. The interaction can lead to the modification of these biomolecules, potentially altering their function.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzoates have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. Studies suggest that such compounds can modulate the activity of histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and cancer biology .
Case Studies
- In Vitro Studies :
- A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and reduced cell viability in a dose-dependent manner.
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| CAS Number | 3441-03-0 |
| Antitumor Activity | Yes |
| Enzyme Inhibition | KDM modulation |
Toxicological Studies
Toxicological assessments have indicated that while this compound exhibits promising biological activity, it also possesses cytotoxic properties at higher concentrations. Therefore, careful evaluation of dosage is crucial for therapeutic applications .
Environmental Impact
The compound's stability and degradation in environmental conditions have been studied to assess its potential as an environmental contaminant. Data suggests that it may persist in certain conditions, raising concerns about its ecological footprint .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(chlorocarbonyl)oxy]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, chlorocarbonyl chloride can react with methyl 3-hydroxybenzoate under anhydrous conditions. Key parameters include:
- Solvent choice : Dichloromethane or DMF (dimethylformamide) is preferred for solvation efficiency .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chlorocarbonyl group).
- Catalysts : Pyridine is often used to neutralize HCl byproducts, improving reaction kinetics .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR verify the ester group (δ ~3.9 ppm for methyl, δ ~165–170 ppm for carbonyl carbons) and chlorocarbonyl moiety (δ ~170–175 ppm) .
- IR : Strong absorption at ~1750 cm confirms C=O stretching of the chlorocarbonyl group .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangement .
Advanced Research Questions
Q. How does the chlorocarbonyl group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT calculations) show:
- Charge Distribution : The carbonyl carbon exhibits a partial positive charge (+0.45 e), favoring nucleophilic interactions .
- Kinetics : Reaction rates with primary amines are ~3× faster than non-chlorinated analogs .
- Experimental Validation : Monitor reaction progress via LC-MS or F NMR (if fluorinated nucleophiles are used) .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., acetylcholinesterase) may arise from:
- Purity Variability : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC-MS .
- Assay Conditions : pH and ionic strength affect binding. Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites. The chlorocarbonyl group’s halogen bonding is critical for binding affinity .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Chlorine’s van der Waals interactions improve binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
